1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane
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Overview
Description
1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane is a complex organic compound that features a unique structure combining a pyridazine ring, an imidazole ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a chlorinated precursor, the pyridazine ring is formed through a cyclization reaction.
Imidazole Ring Formation: The imidazole ring is introduced via a condensation reaction with appropriate reagents.
Phosphorylation: The imidazole intermediate is then phosphorylated using a phosphorylating agent.
Azepane Ring Introduction: Finally, the azepane ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]piperidine
- **1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]morpholine
Uniqueness
1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane is unique due to its combination of a pyridazine ring, an imidazole ring, and an azepane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN5OP/c1-22(21,19-9-4-2-3-5-10-19)14-16-8-11-20(14)13-7-6-12(15)17-18-13/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHVNKJOZFAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=NC=CN1C2=NN=C(C=C2)Cl)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN5OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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